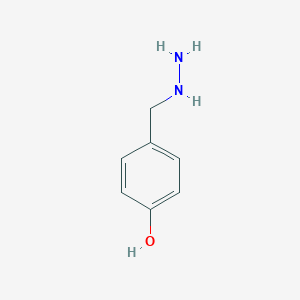

4-(Hydrazinylmethyl)phenol

Übersicht

Beschreibung

4-(Hydrazinylmethyl)phenol is an organic compound characterized by the presence of a phenol group and a hydrazinylmethyl substituent. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The phenol group imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Hydrazinylmethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with hydrazine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process. Another method involves the reduction of a nitro-substituted phenol to the corresponding amino compound, followed by the reaction with hydrazine .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing readily available starting materials and minimizing waste generation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Hydrazinylmethyl)phenol undergoes various chemical reactions, including:

Reduction: The hydrazine moiety can be reduced to form corresponding amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and hydrazines.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives like 4-(Hydrazinylmethyl)phenol, exhibit notable antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have shown that the antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring, suggesting that modifications to this compound could optimize its efficacy in this regard .

Potential as Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Structure-activity relationship (SAR) studies suggest that modifications to the hydrazine moiety can enhance its biological activity against various cancer cell lines. For instance, derivatives with specific substituents have shown improved inhibition of aromatase and steroid sulfatase, enzymes involved in estrogen biosynthesis and cancer progression .

Materials Science

Polymer Chemistry

this compound can serve as a building block in the synthesis of polymeric materials. Its incorporation into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. For example, studies have demonstrated that phenolic resins containing hydrazinylmethyl groups exhibit improved resistance to thermo-oxidative degradation . These properties make them suitable for applications in coatings and adhesives.

Nanocomposites

The compound has also been utilized in creating nanocomposites. By functionalizing nanoparticles with this compound, researchers have developed materials that exhibit unique properties such as increased surface area and enhanced catalytic activity. These nanocomposites are being investigated for applications in drug delivery systems and environmental remediation .

Environmental Applications

Water Treatment

The ability of this compound to form complexes with heavy metals positions it as a candidate for water treatment applications. Studies indicate that this compound can effectively remove contaminants such as lead and cadmium from aqueous solutions through chelation mechanisms . This application is particularly relevant given the increasing concern over heavy metal pollution in water bodies.

Biodegradation Studies

Research into the biodegradability of phenolic compounds suggests that derivatives like this compound may be amenable to microbial degradation processes. This characteristic is essential for assessing the environmental impact of phenolic compounds and their derivatives when used in industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The hydrazine moiety can form stable complexes with metal ions, affecting enzyme activity and cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Vergleich Mit ähnlichen Verbindungen

3-(Hydrazinylmethyl)-4-methoxyphenol: This compound has a methoxy group instead of a hydroxyl group, which affects its reactivity and solubility.

Phenol: Lacks the hydrazinylmethyl substituent, making it less reactive in certain chemical reactions.

Hydroquinone: Contains two hydroxyl groups, providing different redox properties compared to 4-(Hydrazinylmethyl)phenol.

Uniqueness: this compound’s unique combination of a phenol group and a hydrazinylmethyl substituent imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound for various applications .

Biologische Aktivität

4-(Hydrazinylmethyl)phenol, also known as 4-Hydrazinobenzyl alcohol, is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a hydrazinyl group attached to a phenolic structure, which contributes to its reactivity and interaction with biological targets. This article explores the synthesis, biological activity, and potential therapeutic implications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions. This process yields a hydrazone intermediate, which is subsequently reduced to form the target compound. The overall reaction can be summarized as follows:

- Formation of Hydrazone :

- Reduction :

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activities. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways. Its interactions with specific molecular targets are critical for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on certain cancer cell lines, indicating its potential as a lead compound in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent research.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various phenolic compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) value of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

- Cytotoxicity Against Cancer Cells : In a study examining the effects of hydrazine derivatives on cancer cells, this compound was found to induce cell death in K562 leukemic cells with an IC50 value of 25 µM. This suggests that the compound may act as a promising candidate for further development in cancer therapeutics .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the hydrazinyl group significantly influence the biological activity of phenolic compounds. It was established that substituents on the phenolic ring could enhance or diminish antimicrobial and anticancer activities .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 2-Chloro-4-(hydrazinylmethyl)phenol | Chlorine and hydrazinyl groups | Exhibits enhanced cytotoxicity against cancer cells |

| 4-Hydroxymethylphenol | Hydroxymethyl group on phenol | Lacks hydrazinyl group; different biological activity |

| 2-Bromo-4-(hydrazinylmethyl)phenol | Bromine instead of chlorine | May exhibit different antimicrobial properties |

Eigenschaften

IUPAC Name |

4-(hydrazinylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-9-5-6-1-3-7(10)4-2-6/h1-4,9-10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKKJQABUJCNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590832 | |

| Record name | 4-(Hydrazinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158438-44-9 | |

| Record name | 4-(Hydrazinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.